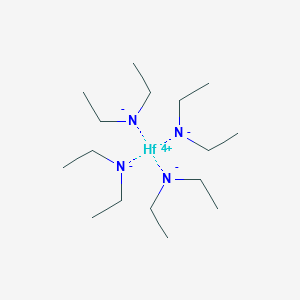![molecular formula C11H11N3O B025870 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 110911-77-8](/img/structure/B25870.png)
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it suitable for use in various fields of research.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound acts as a potent inhibitor of certain enzymes that are involved in various biochemical pathways.
Biochemische Und Physiologische Effekte
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has been found to have several interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Additionally, this compound has been found to have potential applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in lab experiments include its potent inhibitory properties, its wide range of applications, and its potential for use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and the potential for adverse side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. These include the further investigation of its mechanism of action, the development of new synthetic methods for this compound, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile involves the reaction of 2-ethoxy-3-formylpyrazolo[1,5-a]pyridine with methylamine and potassium cyanide. The reaction is carried out in the presence of a suitable solvent and catalysts.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Eigenschaften
CAS-Nummer |
110911-77-8 |
|---|---|
Produktname |
2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c1-3-15-11-9(7-12)10-6-4-5-8(2)14(10)13-11/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
LYLCFDRELOUBFR-UHFFFAOYSA-N |
SMILES |
CCOC1=NN2C(=CC=CC2=C1C#N)C |
Kanonische SMILES |
CCOC1=NN2C(=CC=CC2=C1C#N)C |
Synonyme |
Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-ethoxy-7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)










